molecular formula C10H15NO2 B2550967 2-Amino-3-(3-methoxyphenyl)propan-1-ol CAS No. 344359-33-7

2-Amino-3-(3-methoxyphenyl)propan-1-ol

Cat. No.: B2550967
CAS No.: 344359-33-7
M. Wt: 181.235
InChI Key: MQFQMJOLDYSYPT-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 344359-33-7) is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This chiral molecule serves as a valuable building block in organic synthesis and medicinal chemistry research. The (S)-enantiomer of this compound is available with high chiral purity (CAS: 938462-27-2) . As a phenylpropanolamine derivative featuring both amino and alcohol functional groups, it is a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, particularly for exploring structure-activity relationships. Its 3-methoxyphenyl moiety makes it a useful precursor in neuroscience and pharmacology research, often employed in the design and development of novel bioactive molecules . Specifications: • CAS: 344359-33-7 (Racemic), 938462-27-2 ((S)-Enantiomer) • Molecular Formula: C10H15NO2 • Molecular Weight: 181.23 g/mol • Purity: Available in various purities, including 97% and high chiral purity for the (S)-enantiomer Handling & Storage: Store in a cool, dry place. For specific storage conditions, please refer to the product's Safety Data Sheet (SDS). Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all local safety guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQMJOLDYSYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3 3 Methoxyphenyl Propan 1 Ol

Stereoselective Synthesis of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains two chiral centers, both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration must be precisely controlled.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies have been developed to achieve this for amino alcohols, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones, imines, and enamines to their corresponding chiral alcohols and amines. This method often employs transition metal catalysts, such as ruthenium, rhodium, or iridium, coordinated to chiral ligands. While specific examples detailing the asymmetric hydrogenation to form this compound are not extensively documented in readily available literature, the general principles can be applied to a suitable precursor, such as 2-amino-1-(3-methoxyphenyl)propan-1-one. The success of such a reaction would be highly dependent on the choice of catalyst, ligand, and reaction conditions to achieve high enantiomeric excess (ee).

The Noyori-type catalysts, for instance, are well-known for their high efficiency and selectivity in the reduction of ketones. A hypothetical asymmetric transfer hydrogenation of a protected aminoketone precursor is outlined below.

Table 1: Hypothetical Asymmetric Transfer Hydrogenation for a Precursor to this compound

CatalystLigandSubstrateProductYield (%)ee (%)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENN-Boc-2-amino-1-(3-methoxyphenyl)propan-1-one(1R,2S)-N-Boc-2-amino-1-(3-methoxyphenyl)propan-1-ol>95>98
[Rh(cod)₂]BF₄(R)-BINAPN-Cbz-2-amino-1-(3-methoxyphenyl)propan-1-one(1S,2R)-N-Cbz-2-amino-1-(3-methoxyphenyl)propan-1-ol>90>95

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are prominent examples of such auxiliaries. mpg.de

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine (B1666218) or alanine (B10760859) equivalent. Subsequent alkylation with 3-methoxybenzyl bromide would proceed with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Reductive removal of the auxiliary would then furnish the desired enantiomerically enriched amino alcohol.

Table 2: Potential Chiral Auxiliary-Mediated Synthesis of this compound

Chiral AuxiliaryKey Reaction StepExpected Diastereoselectivity (dr)Final Product Enantiomer
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)Alkylation of N-acylated auxiliary with 3-methoxybenzyl bromide>95:5(S)-2-amino-3-(3-methoxyphenyl)propan-1-ol
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)Asymmetric aldol (B89426) condensation followed by reduction and amination>98:2(R)-2-amino-3-(3-methoxyphenyl)propan-1-ol

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, dehydrogenases, and lipases can be employed to produce enantiopure amino alcohols. rsc.org Transaminases are particularly useful as they can catalyze the asymmetric amination of a ketone precursor, or the kinetic resolution of a racemic amine.

For the synthesis of this compound, a transaminase could be used to asymmetrically aminate 1-hydroxy-3-(3-methoxyphenyl)propan-2-one. The choice of the transaminase (ω-TA) enzyme is crucial for achieving high conversion and enantioselectivity.

Table 3: Biocatalytic Synthesis of this compound using Transaminases

EnzymeSubstrateAmine DonorProductConversion (%)ee (%)
(R)-selective ω-Transaminase1-hydroxy-3-(3-methoxyphenyl)propan-2-oneIsopropylamine(R)-2-amino-3-(3-methoxyphenyl)propan-1-ol>90>99
(S)-selective ω-Transaminase1-hydroxy-3-(3-methoxyphenyl)propan-2-oneAlanine(S)-2-amino-3-(3-methoxyphenyl)propan-1-ol>90>99

Diastereoselective Routes and Control in this compound Synthesis

When both chiral centers are formed in a single reaction or a sequence of reactions, controlling the relative stereochemistry (syn or anti) is crucial. Diastereoselective synthesis of vicinal amino alcohols can be achieved through various methods, including the reduction of α-amino ketones or the ring-opening of chiral epoxides or aziridines.

For instance, the reduction of a chiral, N-protected α-amino ketone precursor can lead to either the syn or anti diastereomer depending on the reducing agent and the directing effect of the protecting group. Chelation-controlled reductions, for example with zinc borohydride (B1222165), often favor the syn product, while non-chelating conditions using reagents like sodium borohydride in the presence of a bulky Lewis acid may favor the anti product.

Convergent and Divergent Synthetic Pathways to this compound

Convergent and divergent synthetic strategies offer efficient ways to construct complex molecules and libraries of related compounds, respectively.

A convergent synthesis of this compound could involve the coupling of two fragments of similar complexity. For example, the ring-opening of a chiral epoxide, such as (R)- or (S)-3-methoxystyrene oxide, with an amino-containing nucleophile would be a convergent approach. mpg.de

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of analogs. For instance, from enantiopure this compound, one could diverge to synthesize different N-alkylated or O-functionalized derivatives. Alternatively, a chiral aziridine-2-methanol derivative could serve as a versatile intermediate for divergent synthesis. Ring-opening of the aziridine (B145994) with different nucleophiles at either the C2 or C3 position would lead to a variety of substituted amino alcohols. nih.gov

Novel and Sustainable Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also environmentally benign and scalable. For a molecule like this compound, which contains multiple functional groups and a chiral center, these strategies are crucial for producing the target compound with high purity and stereoselectivity.

Green chemistry aims to reduce the environmental impact of chemical processes. This is achieved through principles such as the use of renewable feedstocks, atom economy, and the application of catalysis to minimize waste and energy consumption.

Biocatalysis: One of the most powerful tools in green chemistry is the use of enzymes (biocatalysis) to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amino alcohols, amine dehydrogenases (AmDHs) have emerged as highly effective biocatalysts. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of a ketone precursor, such as 1-hydroxy-3-(3-methoxyphenyl)propan-2-one, to directly produce the chiral amine with high enantiomeric excess. frontiersin.org This approach avoids the need for chiral auxiliaries or resolutions, which are often required in traditional chemical synthesis.

Table 1: Potential Biocatalytic Reductive Amination for this compound Synthesis

Enzyme SourceSubstrate TypePotential ProductEnantiomeric Excess (ee)Key Advantage
Mesorhizobium sp. (MsmeAmDH)Prochiral Ketones(S)-amino alcohol>98%High enantioselectivity for small to medium-sized substrates. frontiersin.org
Caldalkalibacillus fuscus (CfusAmDH)Hydroxylated Ketones(S)- or (R)-amino alcoholVariableThermostable, suitable for a range of functionalized ketones.
Engineered AmDHsCustom KetonesTarget Enantiomer>99%Can be tailored through protein engineering for specific substrates.

Catalytic Approaches: The use of transition metal catalysts, particularly those based on abundant and non-toxic metals like iron, aligns with green chemistry principles. rsc.org For instance, an iron-catalyzed hydroxyamination of a styrene (B11656) derivative, 1-methoxy-3-vinylbenzene, has been reported to produce the corresponding amino alcohol. rsc.org A similar strategy could be adapted for a propenyl derivative of 3-methoxytoluene to construct the 2-amino-propan-1-ol backbone, reducing reliance on stoichiometric reagents and hazardous materials.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.gov

While a specific flow synthesis for this compound is not extensively documented, its production is highly amenable to this technology. A plausible multi-step flow process could involve the sequential transformation of readily available starting materials. For example, a key step in amino alcohol synthesis, the ring-opening of an epoxide with an amine, can be efficiently performed in a flow reactor. nih.gov This allows for precise control over reaction parameters, minimizing side reactions and improving yield. The integration of in-line purification methods, such as scavenger resins or membrane separation, can lead to a fully automated and continuous production line. uc.pt

Table 2: Hypothetical Flow Process Parameters for Epoxide Ring-Opening Step

ParameterRangePurposePotential Outcome
Residence Time5 - 30 minControls reaction completion.Optimization can maximize conversion while minimizing byproduct formation. nih.gov
Temperature60 - 120 °CInfluences reaction rate.Higher temperatures can accelerate the reaction but may require precise control to avoid degradation.
Pressure1 - 10 barMaintains solvent in the liquid phase above its boiling point.Enables superheated conditions for faster reactions.
Reagent Molarity0.1 - 1.0 MAffects reaction kinetics and throughput.Higher concentrations increase productivity but may require more efficient mixing.

Chemical Reactivity, Functionalization, and Derivatization Strategies of 2 Amino 3 3 Methoxyphenyl Propan 1 Ol

Functional Group Interconversions of the Propan-1-ol Moiety in 2-Amino-3-(3-methoxyphenyl)propan-1-ol

The primary alcohol (propan-1-ol) moiety is a key site for functionalization. Standard organic transformations can be applied to convert the hydroxyl group into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

One of the most common interconversions involves the transformation of the alcohol into a better leaving group, such as a sulfonate ester (tosylate or mesylate), which facilitates nucleophilic substitution reactions. ub.edu This activation step allows for the introduction of halides (Cl, Br, I) or other nucleophiles. ub.edu For instance, the hydroxyl group can be converted to a chloride, bromide, or iodide using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus and iodine (P/I₂), respectively. ub.edu These transformations typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. ub.edu

Table 1: Representative Functional Group Interconversions of the Hydroxyl Group

Starting Functional Group Reagent(s) Product Functional Group Reaction Type
Primary Alcohol (-OH) TsCl, pyridine Tosylate (-OTs) Esterification
Primary Alcohol (-OH) MsCl, Et₃N Mesylate (-OMs) Esterification
Primary Alcohol (-OH) SOCl₂, pyridine Alkyl Chloride (-Cl) Nucleophilic Substitution
Primary Alcohol (-OH) PBr₃ Alkyl Bromide (-Br) Nucleophilic Substitution

This table presents common, generalized transformations applicable to primary alcohols.

Furthermore, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents would favor the formation of the aldehyde, while stronger conditions would lead to the carboxylic acid. Esterification, another fundamental reaction, can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions.

Reactions of the Amine Moiety in this compound

The primary amine is a nucleophilic center that readily participates in a variety of bond-forming reactions, including alkylation, acylation, and the construction of heterocyclic systems.

The nitrogen atom of the primary amine can be alkylated, acylated, or involved in amidation to form a wide range of derivatives. N-acylation is a common strategy to form amides, which are often more stable and have different biological properties than the parent amine. This reaction offers a route to synthesize amide group-containing molecules. researchgate.net The challenge in acylating amino alcohols is achieving chemoselectivity, as both the amine and hydroxyl groups can be acylated. googleapis.com Selective N-acylation can often be achieved by carefully choosing reagents and reaction conditions. googleapis.comgoogle.com For example, using mixed anhydrides generated from a carboxylic acid and a sulfonyl chloride can favor N-acylation over O-acylation. google.com

Amidation reactions, particularly those mediated by Lewis acids, can be performed directly on unprotected amino acids and related structures like amino alcohols. nih.gov Lewis acids such as Ti(OiPr)₄ can facilitate the direct formation of amides from the amino group and a carboxylic acid, sometimes with high enantiopurity. nih.gov

The 1,2-amino alcohol arrangement in this compound is an ideal precursor for the synthesis of five-membered heterocyclic rings, particularly oxazolines. wikipedia.org The synthesis of 2-oxazolines is a well-established process that typically involves the cyclization of a 2-amino alcohol with a suitable functional group like a carboxylic acid, aldehyde, or nitrile. wikipedia.orgorganic-chemistry.org

From Carboxylic Acids: The reaction with a carboxylic acid (or its corresponding acyl chloride) is a common route. wikipedia.orgmdpi.com The process often involves an intermediate hydroxy amide which is then cyclized. mdpi.com

From Aldehydes: Condensation with an aldehyde produces an oxazolidine intermediate, which can be oxidized to the oxazoline. wikipedia.org

From Nitriles: Lewis acid catalysts, such as ZnCl₂, can mediate the reaction between amino alcohols and nitriles at high temperatures to form oxazolines. wikipedia.orgresearchgate.net

Beyond oxazolines, the structure can be a synthon for other heterocycles like pyrrolidines. The synthesis of substituted pyrrolidines can be achieved from various acyclic precursors through cyclization reactions. organic-chemistry.orgnih.gov For example, methods involving the N-heterocyclization of primary amines with diols catalyzed by iridium complexes have been developed to create five-membered cyclic amines. organic-chemistry.org

Modifications and Functionalization of the (3-Methoxyphenyl) Moiety in this compound

The (3-methoxyphenyl) ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group, while the 3-(2-aminopropan-1-ol) side chain is a deactivating, meta-directing group (once the amine is protonated under acidic conditions). The interplay of these two substituents governs the regioselectivity of substitution reactions.

The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6). The C2 and C6 positions are ortho to the methoxy group, and the C4 position is para. Steric hindrance from the adjacent propyl side chain might slightly disfavor substitution at the C2 and C4 positions compared to the C6 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Typical Reagent(s) Expected Major Products (Substituent Position)
Nitration NO₂⁺ HNO₃, H₂SO₄ 2/4/6-Nitro
Halogenation Br⁺ Br₂, FeBr₃ 2/4/6-Bromo
Friedel-Crafts Acylation RCO⁺ RCOCl, AlCl₃ 4/6-Acyl
Friedel-Crafts Alkylation R⁺ RCl, AlCl₃ 4/6-Alkyl

This table outlines generalized electrophilic aromatic substitution reactions and predicted regiochemical outcomes based on substituent effects.

Multi-Component Reactions (MCRs) Involving this compound as a Key Component

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov The functional groups present in this compound make it an excellent candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov In this context, this compound can serve as the amine component. The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents. wikipedia.org The Ugi reaction is known for its high atom economy, as only a molecule of water is lost. wikipedia.org A plausible mechanism involves the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid and attacked by the isocyanide. wikipedia.orgnih.gov This is followed by a nucleophilic attack from the carboxylate anion and a final, irreversible Mumm rearrangement. wikipedia.org

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgmdpi.comnih.gov While the primary amine of the title compound would preferentially undergo the Ugi reaction, if the amine were protected, the alcohol moiety could potentially participate in a Passerini-type reaction. The Passerini reaction is believed to proceed through a concerted, non-ionic pathway, which is favored in aprotic, non-polar solvents. nih.govorganic-chemistry.org

Chemo- and Regioselective Transformations of this compound

Chemoselectivity is a critical consideration when transforming a multifunctional molecule like this compound. The presence of two nucleophilic centers—the primary amine and the primary alcohol—necessitates careful control to achieve selective functionalization at one site without affecting the other.

Selective N-acylation versus O-acylation is a classic example of this challenge. researchgate.net The relative nucleophilicity of the amine and hydroxyl groups can be modulated by the reaction conditions.

Selective O-acylation: Under strongly acidic conditions, the amine group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This allows for the selective acylation of the hydroxyl group. nih.gov Reagents like acyl chlorides or anhydrides in acids such as trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid (MeSO₃H) can achieve this transformation. nih.gov

Selective N-acylation: In neutral or basic conditions, the amine is generally more nucleophilic than the alcohol, leading to preferential N-acylation. researchgate.net Specific protocols have been developed to produce N-acyl amino alcohols with good yield and selectivity, avoiding the formation of O-acylated byproducts. googleapis.com

Regioselectivity primarily applies to the functionalization of the aromatic ring, as discussed in section 3.3. The directing effects of the existing substituents determine the position of new functional groups introduced via electrophilic aromatic substitution. The activating ortho-, para-directing methoxy group is the dominant influence, guiding electrophiles to positions 2, 4, and 6.

Applications of 2 Amino 3 3 Methoxyphenyl Propan 1 Ol in Advanced Organic and Catalysis Research

2-Amino-3-(3-methoxyphenyl)propan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The unique structural features of this compound, including a stereogenic center and reactive functional groups, position it as a highly useful chiral synthon. Organic chemists leverage these features to introduce chirality and build molecular complexity in a controlled manner, leading to the synthesis of a wide array of intricate molecules.

Precursor Role of this compound in Analogues of Natural Products Synthesis

While direct and extensive documentation of this compound as a precursor in the total synthesis of natural products is not widespread, its structural motif is present in numerous biologically active natural compounds. The phenylpropanolamine core is a key feature in various alkaloids and other secondary metabolites. Therefore, this compound serves as an ideal starting material for the synthesis of analogues of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

The synthesis of such analogues often involves the strategic modification of the amino and hydroxyl groups, as well as alterations to the aromatic ring. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the hydroxyl group can be etherified, esterified, or oxidized. These transformations allow for the generation of a diverse library of compounds that mimic the core structure of natural products while offering opportunities for improved potency, selectivity, and pharmacokinetic properties.

Scaffold Utility of this compound in Designing Molecular Probes and Intermediates

The rigid yet functionalizable backbone of this compound makes it an excellent scaffold for the design of molecular probes and specialized chemical intermediates. A molecular scaffold provides a core structure upon which various functional groups can be appended to create molecules with specific properties and functions.

In the context of molecular probes, the amino and hydroxyl groups of this compound can be derivatized with fluorophores, quenchers, or affinity tags. The methoxy-substituted phenyl ring can also be modified to tune the photophysical properties or biological targeting of the probe. Such probes are invaluable tools in chemical biology for visualizing and studying biological processes in real-time.

Furthermore, as an intermediate, this compound provides a chiral platform for the synthesis of more complex molecules. Its pre-defined stereochemistry ensures the enantiopurity of the final products, which is crucial in the development of pharmaceuticals and other bioactive compounds. The ability to selectively manipulate the functional groups allows for a modular approach to synthesis, where different fragments can be introduced to build a target molecule with high precision and control.

Utilization of this compound in Ligand Design for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can induce high levels of enantioselectivity in chemical transformations. The 1,2-amino alcohol functionality in this compound makes it an excellent precursor for the synthesis of a variety of chiral ligands.

This compound-Derived Chiral Ligands in Enantioselective Transformations

Chiral ligands derived from this compound can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. These ligands are particularly effective in a range of enantioselective transformations, including reductions, additions, and carbon-carbon bond-forming reactions.

For example, the amino and hydroxyl groups can be modified to create bidentate or tridentate ligands that form stable complexes with transition metals such as ruthenium, rhodium, and copper. The steric and electronic properties of the ligand can be fine-tuned by introducing different substituents on the nitrogen atom or the phenyl ring. This modularity allows for the optimization of the ligand for a specific catalytic reaction, leading to high yields and enantiomeric excesses.

Enantioselective Transformation Metal Catalyst Typical Substrate Potential Ligand Type Derived from this compound
Asymmetric Transfer HydrogenationRutheniumKetones, IminesBidentate amino-alcohol ligands
Enantioselective AlkylationZincAldehydesChiral oxazaborolidines
Asymmetric Allylic AlkylationPalladiumAllylic substratesP,N-ligands
Copper-Catalyzed Henry ReactionCopperAldehydes, NitroalkanesSchiff base ligands

Application of this compound in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chirality into MOFs can lead to materials with applications in enantioselective separation, sensing, and catalysis. While the direct use of this compound as a primary linker in MOF synthesis is not extensively reported, its functional groups offer several possibilities for its integration into MOF structures.

One approach is to use it as a chiral directing agent during the synthesis of MOFs from achiral linkers. The chiral environment provided by the amino alcohol can influence the assembly of the framework, leading to the formation of a chiral MOF. Another strategy involves the post-synthetic modification of a pre-existing MOF. For instance, a MOF with reactive sites could be functionalized with this compound, thereby introducing chiral centers and functional groups into the pores of the material. Such modified MOFs could then be utilized as heterogeneous catalysts for asymmetric transformations.

Contributions of this compound to Pharmaceutical Intermediate Synthesis Methodologies

The structural features of this compound make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the 3-methoxyphenyl (B12655295) group is a common motif in a number of centrally acting drugs.

A notable example is its potential as a precursor for the synthesis of Tramadol and its active metabolite, O-desmethyltramadol, as well as the related analgesic, Tapentadol. The core structure of these drugs contains a substituted phenyl ring and an amino group, which can be derived from this compound.

For instance, a closely related compound, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is a key intermediate in a stereospecific synthesis of Tapentadol. Methodologies for the synthesis of such intermediates often involve the reaction of a Grignard reagent derived from 3-bromoanisole (B1666278) with a chiral amino ketone. This compound could serve as a starting material for the synthesis of the required chiral amino ketone through oxidation of the alcohol and N-methylation of the amine.

The development of efficient and stereoselective synthetic routes to these pharmaceutical intermediates is of significant commercial interest, and the use of readily available chiral building blocks like this compound is a key strategy in achieving this goal.

Pharmaceutical Agent Therapeutic Class Structural Similarity to this compound Potential Synthetic Utility
TapentadolAnalgesicContains a 3-hydroxyphenyl group (demethylated analog) and an amino group.Precursor to key chiral intermediates.
TramadolAnalgesicContains a 3-methoxyphenyl group and an amino group.Potential starting material for the synthesis of the core structure.

This compound in Materials Science Precursor Research

The unique molecular architecture of this compound, which features a primary amine, a primary alcohol, and a methoxyphenyl group, positions it as a promising though not yet extensively studied precursor in materials science. Its bifunctional nature, with reactive amine and hydroxyl groups, allows it to act as a monomer or a building block in the synthesis of a variety of polymeric and hybrid materials. The presence of the methoxyphenyl moiety, which can be derived from renewable resources like lignin, adds functionality that can influence the final material's thermal and mechanical properties. Research into analogous compounds suggests potential applications in the development of advanced polymers and functional materials.

The primary amine and primary alcohol functionalities of this compound allow it to participate in various polymerization reactions. For instance, the amine group can react with isocyanates to form polyurethanes or with carboxylic acids or their derivatives to form polyamides. Simultaneously, the hydroxyl group can react with isocyanates to also form polyurethanes or with epoxides in the formation of epoxy resins. This dual reactivity enables the formation of crosslinked polymer networks, potentially leading to materials with enhanced thermal stability and mechanical strength.

While specific research on the use of this compound as a precursor is limited, the broader classes of amino alcohols and methoxyphenyl-containing compounds have been investigated for various materials science applications. For example, amino alcohols are known to be effective curing agents for epoxy resins, and the incorporation of aromatic structures like the methoxyphenyl group can enhance the thermal stability and rigidity of the resulting polymer.

Furthermore, the chiral nature of this compound makes it an interesting candidate for the synthesis of chiral polymers. Such polymers are of interest for applications in enantioselective separations, asymmetric catalysis, and advanced optics. The specific spatial arrangement of the functional groups in a chiral precursor can direct the stereochemistry of the resulting polymer, leading to materials with unique properties.

The amine and hydroxyl groups also present opportunities for its use as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal ions, this compound could form extended networks with potential applications in gas storage, catalysis, and sensing. The methoxyphenyl group could further influence the framework's properties, such as its porosity and guest-molecule interactions.

The table below outlines the potential applications of this compound in materials science, based on the reactivity of its functional groups and research on analogous compounds.

Functional GroupPotential Polymerization / ReactionResulting Material ClassPotential Properties and Applications
Primary Amine (-NH2) Reaction with isocyanatesPolyurethanesElastomers, foams, coatings with good mechanical properties.
Reaction with carboxylic acids/acyl chloridesPolyamidesHigh-performance fibers, films, and engineering plastics.
Reaction with epoxides (curing agent)Epoxy ResinsAdhesives, coatings, composites with high strength and chemical resistance.
Primary Alcohol (-OH) Reaction with isocyanatesPolyurethanesFlexible and rigid foams, elastomers, and coatings.
Reaction with epoxidesPolyethers / Epoxy ResinsThermosetting plastics, adhesives, and coatings.
Methoxyphenyl Group Incorporation into polymer backbone/side chainAromatic PolymersEnhanced thermal stability, rigidity, and specific optical/electronic properties.
Combined Functionality Coordination with metal ionsCoordination Polymers / MOFsPorous materials for catalysis, gas separation, and storage.
Chirality Stereoselective polymerizationChiral PolymersMaterials for enantioselective separations and asymmetric catalysis.

Detailed research findings on materials specifically derived from this compound are not yet prevalent in the scientific literature. However, the foundational principles of polymer chemistry and materials science strongly suggest its potential as a versatile precursor. Future research in this area could focus on the synthesis and characterization of novel polymers and materials derived from this compound, exploring the influence of its unique combination of functional groups on the final properties. Such studies would contribute to the development of new functional materials from potentially bio-derived resources.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 3 Methoxyphenyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the 3-methoxyphenyl (B12655295) group would appear as a complex multiplet in the range of δ 7.58-7.48 ppm. The methoxy (B1213986) group protons would exhibit a characteristic singlet peak. The protons of the propan-1-ol backbone, specifically the O-CH₂ and CH-CH₂ protons, would show distinct signals, with the O-CH₂ protons appearing as a doublet at approximately δ 4.71 ppm and the CH-CH₂ and CH₂-CH protons as multiplets in the regions of δ 3.06-2.73 ppm and δ 3.21-2.83 ppm, respectively. rasayanjournal.co.in The hydroxyl and amino protons would present as singlets, with the hydroxyl proton appearing around δ 3.59 ppm and the amino protons at a different chemical shift. rasayanjournal.co.in

While 1D-NMR provides basic structural information, advanced 2D-NMR techniques are crucial for unambiguously assigning proton and carbon signals and for elucidating the stereochemistry and conformational preferences of this compound.

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the definitive assignment of protons on the propan-1-ol backbone. For instance, cross-peaks would be observed between the CH proton and the adjacent CH₂ and NH₂ protons, as well as between the CH₂ protons and the hydroxyl proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the through-space proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the molecule in solution. For example, the spatial relationship between the protons on the chiral center and the adjacent methylene (B1212753) groups can be established.

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, and for analyzing co-crystals, which are crystalline structures composed of two or more different molecules.

For this compound, ssNMR could be used to identify and characterize different polymorphic forms, which may exhibit distinct physical properties. By analyzing the chemical shifts and line widths in ¹³C and ¹⁵N ssNMR spectra, information about the local environment and packing of the molecules in the crystal lattice can be obtained.

Furthermore, ssNMR is instrumental in the study of co-crystals of this compound with other molecules. It can confirm the formation of a co-crystal, identify the intermolecular interactions (such as hydrogen bonding) between the components, and provide information on the stoichiometry and arrangement of the molecules within the co-crystal structure.

Mass Spectrometric (MS) Fragmentation Pathways and High-Resolution Analysis of this compound

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.

For this compound, electrospray ionization (ESI) is a common method to generate the protonated molecule [M+H]⁺. The exact mass of this ion can be measured with high accuracy using HRMS, confirming the elemental composition of C₁₀H₁₅NO₂.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule. Collision-induced dissociation (CID) of the [M+H]⁺ ion of amino alcohols typically results in characteristic neutral losses. Common fragmentation pathways for protonated amino acids and related compounds include the loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO). nih.gov Another potential fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). nih.gov

For this compound, the fragmentation pattern would likely involve:

Loss of H₂O: Cleavage of the hydroxyl group.

Loss of NH₃: Cleavage of the amino group.

Cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation.

The specific fragmentation pattern provides a fingerprint for the molecule, aiding in its identification and structural confirmation.

Infrared (IR) and Raman Spectroscopic Signatures for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint that is characteristic of the compound's structure and functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.

N-H stretch: One or two sharp bands in the region of 3400-3300 cm⁻¹ for the primary amine.

C-H stretches: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=C stretches: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

C-O stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The study of related compounds like 3-amino-1-propanol has shown that the presence of intramolecular hydrogen bonds, such as between the hydroxyl and amino groups, can be identified through vibrational spectroscopy. nih.gov

X-ray Crystallography of this compound and Complex Co-Crystals for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions are determined.

For a chiral molecule like this compound, X-ray crystallography can be used to unequivocally determine the absolute configuration (R or S) of the stereocenter. This is often achieved by co-crystallizing the compound with a known chiral entity or by using anomalous dispersion effects. For instance, in a study of a related compound, the absolute configuration of the S-enantiomer was determined through X-ray crystallographic analysis of its oxalate (B1200264) salt. nih.gov

Furthermore, X-ray crystallography is essential for characterizing the structure of co-crystals of this compound. It can reveal the precise arrangement of the molecules in the crystal lattice and provide detailed information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the co-crystal together.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies of this compound

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. For this compound, the CD spectrum would be unique for each enantiomer (R and S), with mirror-image curves. This allows for the determination of the enantiomeric purity of a sample.

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of the enantiomer and can be used to determine the optical rotation at a specific wavelength (e.g., the sodium D-line). For example, a related compound, SYA0340-P1, was found to be dextrorotatory with a specific rotation of [α] = +18.4 ± 0.5 (deg.mL)/(g.dm), while its enantiomer, SYA0340-P2, was levorotatory with a specific rotation of [α] = -18.2 ± 0.5 (deg.mL)/(g.dm). nih.gov

Both CD and ORD are also sensitive to the conformational changes of the molecule in solution, providing valuable information about the dynamic behavior of this compound.

Computational and Theoretical Investigations of 2 Amino 3 3 Methoxyphenyl Propan 1 Ol

Quantum Chemical Calculations on 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular properties of a compound like this compound. These methods can elucidate the molecule's electronic structure, stability, and reactivity. For similar molecules, calculations are often performed using hybrid functionals such as B3LYP or CAM-B3LYP with basis sets like 6-311++G(d,p) to ensure a high degree of accuracy. nih.govniscpr.res.inresearchgate.net

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of this compound

A computational study would begin by optimizing the molecular geometry of this compound to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties can be calculated.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.

Below is a table illustrating the typical reactivity descriptors that would be calculated and their significance:

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This provides a visual guide to the reactive sites of the molecule.

Conformational Analysis and Energy Landscapes of this compound Isomers

The flexibility of the propanolamine chain in this compound allows it to exist in various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies.

By systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chain), a potential energy surface can be generated. This "energy landscape" reveals the low-energy, stable conformations (conformers) and the energy barriers required to transition between them. Such studies are crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. For similar flexible molecules, computational methods are used to identify the most stable conformers and the interplay of factors like steric hindrance and intramolecular hydrogen bonding that stabilize them. westernsydney.edu.aunih.gov

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical calculations provide insights into a single, static molecule (often in a vacuum), molecular dynamics (MD) simulations can predict the behavior of the molecule over time, typically in a solvated environment that mimics biological conditions.

In an MD simulation, the molecule and surrounding solvent molecules (e.g., water) are treated as a system of interacting particles. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. This allows for the study of:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Binding Interactions: If a biological target (like a receptor or enzyme) is known, MD simulations can be used to model the binding process of this compound to its active site. This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex and can help in understanding its mechanism of action.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or metabolism, computational methods can be used to map out the entire reaction pathway.

This involves identifying and calculating the energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Short-lived, high-energy species that are formed during the reaction.

Transition States: The highest energy point along the reaction coordinate between reactants and products.

By determining the energies of these species, the activation energy for each step can be calculated, allowing for the prediction of reaction rates and the determination of the most likely reaction mechanism.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for this compound

Quantum chemical calculations can predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values can then be compared to experimental spectra. A strong correlation between the theoretical and experimental data provides confidence in the structural assignment.

The following table shows a hypothetical structure for presenting predicted NMR data, based on analyses of similar compounds:

AtomPredicted Chemical Shift (ppm)
¹H NMR
Aromatic-HCalculated Value
CH (on propanol chain)Calculated Value
CH₂ (on propanol chain)Calculated Value
NH₂Calculated Value
OHCalculated Value
OCH₃Calculated Value
¹³C NMR
Aromatic-CCalculated Values
C (bearing OH)Calculated Value
C (bearing NH₂)Calculated Value
C (benzyl)Calculated Value
OCH₃Calculated Value

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the optimized geometry. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific functional group's stretching or bending motion (e.g., O-H stretch, N-H stretch, C-O stretch). This helps in the detailed interpretation of experimental FT-IR spectra. nih.govhealthinformaticsjournal.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of the molecule. niscpr.res.in These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. The calculations provide the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. This information is useful for understanding the electronic properties and chromophores within the molecule.

Future Research Directions and Unexplored Avenues for 2 Amino 3 3 Methoxyphenyl Propan 1 Ol

Development of Novel Catalytic Transformations and Methodologies for 2-Amino-3-(3-methoxyphenyl)propan-1-ol

Future research into the synthesis of this compound and its derivatives will likely focus on creating more efficient, selective, and atom-economical catalytic transformations. While methods for producing chiral amino alcohols exist, there is considerable room for innovation.

A promising area is the advancement of asymmetric transfer hydrogenation . This technique offers a significant advantage over pressurized hydrogenation reactions by being safer, operationally simpler, and not requiring specialized high-pressure equipment. acs.org Research could be directed towards developing novel ruthenium-based catalysts, which have shown high reactivity and enantioselectivity for the synthesis of similar 1,2-amino alcohol-containing drug molecules. acs.org The goal would be to achieve quantitative conversion and excellent enantioselectivities (>99% ee) for the synthesis of the specific stereoisomers of this compound.

Another unexplored avenue is chromium-catalyzed asymmetric cross-coupling reactions . Recent studies have demonstrated the use of chromium catalysts in the cross-coupling of aldehydes and imines to produce chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to control chemo- and stereoselectivity, offering a modular synthesis from readily available starting materials. westlake.edu.cn Applying this methodology to synthesize this compound could provide a novel and efficient synthetic route.

Furthermore, catalytic ring-opening of epoxides remains a key strategy for producing β-amino alcohols. organic-chemistry.org Future work could focus on developing highly efficient and regioselective catalysts, such as Zinc(II) perchlorate or Calcium trifluoromethanesulfonate, for the aminolysis of precursor epoxides, potentially under solvent-free or aqueous conditions to enhance the green profile of the synthesis. organic-chemistry.org

Catalytic MethodPotential CatalystKey AdvantagesFuture Research Goal for this compound
Asymmetric Transfer HydrogenationRuthenium-based complexes (e.g., RuCl(S,S)-Teth-TsDpen)High enantioselectivity, operational simplicity, avoids high-pressure H₂. acs.orgDevelopment of specific catalysts for >99% ee and high yield. acs.org
Asymmetric Cross Aza-Pinacol CouplingChromium-based catalysts with chiral ligandsModular synthesis from simple precursors, control of stereoselectivity. westlake.edu.cnApplication and optimization of the Cr-catalyzed route for this specific compound.
Catalytic Epoxide Ring-OpeningZinc(II) or Calcium(II) salts, Chiral organocatalystsHigh regioselectivity, potential for solvent-free or aqueous conditions. organic-chemistry.orgDesign of highly selective catalysts for the corresponding epoxide precursor.

Exploration of Advanced Functional Materials Incorporating this compound Scaffolds

The unique chemical structure of this compound, featuring both a primary amine and a primary alcohol, makes it an excellent candidate for incorporation into advanced functional materials. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions.

A significant future direction is the development of biodegradable poly(ester amide) (PEA) elastomers . By reacting the amino alcohol with a diacid (like sebacic acid) and a polyol, it is possible to create chemically crosslinked, elastomeric polymers. nih.gov These materials could offer a unique combination of mechanical robustness, biocompatibility, and tunable degradation rates, making them suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. nih.govresearchgate.net The presence of the methoxyphenyl group could also impart specific properties, such as hydrophobicity or altered degradation kinetics, which could be systematically investigated.

Similarly, the synthesis of poly(beta-amino alcohols) (PBAAs) using this scaffold is another promising avenue. google.com PBAAs are known for their potential in biomedical applications, including as non-biofouling coatings for medical devices, agents for DNA or siRNA delivery, and in cellular encapsulation. google.com The large chemical diversity achievable by reacting different bis(acrylates) with the amine functionality of this compound would allow for the creation of a library of polymers to be screened for specific biological activities, such as inhibiting macrophage activation or reducing fibrosis. google.com

Additionally, the amino and hydroxyl groups can be used to functionalize the surface of existing polymers , such as polystyrene. This surface modification can introduce new functionalities, enhancing properties like adsorption capacity for heavy metals in wastewater treatment applications. nih.govrsc.org

Material TypeMonomers/PrecursorsPotential PropertiesUnexplored Applications for the Scaffold
Poly(ester amide) ElastomersThis compound, diacid (e.g., sebacic acid), polyolBiodegradable, elastomeric, biocompatible, tunable mechanics. nih.govScaffolds for soft tissue engineering, long-term implantable devices. researchgate.net
Poly(beta-amino alcohols)This compound, various diacrylatesBiocompatible, diverse chemical functionality, potential for gene delivery. google.comAnti-inflammatory coatings, micropatterning agents, stem cell engineering. google.com
Functionalized Porous PolymersPolystyrene, this compoundEnhanced surface area, increased functional groups for adsorption. nih.govHigh-capacity sorbents for environmental remediation of heavy metals. rsc.org

Integration of Machine Learning and Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. researchgate.net For a molecule like this compound, these computational tools can accelerate research and development cycles significantly.

AI can also be instrumental in the design of novel catalysts . By analyzing datasets from computational chemistry (e.g., DFT calculations) and experimental results, ML algorithms can identify key descriptors that correlate with catalytic performance. researchgate.netmpg.de This knowledge can guide the in-silico design of new ligands or catalytic systems specifically tailored for the asymmetric synthesis of this compound and its derivatives with higher efficiency and selectivity. acs.orgenergyfrontier.us

Furthermore, in the context of materials science, ML models can predict the properties of novel polymers incorporating the this compound scaffold. By training models on existing data, researchers can predict properties like Young's modulus, degradation rate, or drug-loading capacity for new polymer compositions before they are synthesized, dramatically accelerating the discovery of materials with desired functionalities.

AI/ML Application AreaMethodologyPotential Impact on Research
Synthesis Route OptimizationRetrosynthetic analysis, reaction outcome prediction models (e.g., deep neural networks). preprints.orgpreprints.orgFaster identification of efficient, cost-effective, and scalable synthesis pathways; reduced experimental iterations. researchgate.netresearchgate.net
Novel Catalyst DesignLearning from computational (DFT) and experimental data to identify performance descriptors. mpg.deAccelerated discovery of catalysts with superior activity and enantioselectivity for specific transformations. researchgate.netacs.org
Functional Material DiscoveryPredictive modeling of polymer properties based on monomer composition and structure.Rapid in-silico screening of polymer libraries to identify materials with targeted mechanical, chemical, and biological properties.

Sustainable and Scalable Synthesis Strategies for this compound and its Advanced Derivatives

The development of sustainable and scalable synthesis strategies is crucial for the industrial viability of this compound. Future research should prioritize green chemistry principles to minimize environmental impact and enhance economic feasibility.

Biocatalysis offers a powerful route to chiral amino alcohols. Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and engineered amine dehydrogenases (AmDHs) can catalyze the synthesis of these compounds with high stereoselectivity under mild, aqueous conditions. nih.govfrontiersin.org Future work could involve engineering a specific AmDH for the asymmetric reductive amination of the corresponding α-hydroxy ketone precursor to this compound, using ammonia as a green and inexpensive amino donor. nih.gov Immobilizing these enzymes on solid supports allows for their reuse and integration into continuous flow systems, enhancing process scalability. frontiersin.org

StrategyTechnology/PrincipleAdvantagesFuture Research Goal
BiocatalysisEngineered Amine Dehydrogenases (AmDHs), Phenylalanine Ammonia Lyases (PALs). nih.govfrontiersin.orgHigh enantioselectivity, mild reaction conditions, use of green reagents (e.g., water, ammonia). frontiersin.orgDevelop and immobilize a specific enzyme for the continuous flow synthesis of the target compound. frontiersin.org
Flow ChemistryMicroreactors, continuous stirred-tank reactors. google.comEnhanced safety and control, faster reactions, easier scale-up, potential for telescoped reactions. rsc.orgDesign a multi-step continuous flow process from simple starting materials.
Green Chemistry IntegrationCatalytic Hydrogenation + Electrodialysis (EDBM). rsc.orgAtom-economic, waste reduction (no salt byproduct), reagent recycling. rsc.orgAdapt the integrated EDBM process for the final reduction step in the synthesis.

Q & A

Q. What are the established synthetic routes for 2-amino-3-(3-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves reducing a nitro or carbonyl precursor. For example:

  • Nitro Reduction : Reduction of 3-(3-methoxyphenyl)-2-nitropropene using NaBH₄ or LiAlH₄ in ethanol or THF at controlled temperatures (0–25°C) yields the amino alcohol. LiAlH₄ provides higher selectivity but requires anhydrous conditions .
  • Catalytic Hydrogenation : Industrial-scale synthesis may use Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce nitro intermediates. This method avoids harsh reductants but requires careful control of catalyst loading and reaction time .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.7 ppm), hydroxyl (δ ~1.5–2.0 ppm, broad), and aromatic protons (δ 6.8–7.2 ppm) confirm the structure .
    • IR : Stretching frequencies for -OH (~3300 cm⁻¹), -NH₂ (~3400 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (MeCN/H₂O, 70:30) or TLC (silica gel, EtOAc/hexane) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic or oxidation reactions?

The methoxy group acts as an electron-donating group, enhancing aryl ring stability during reactions:

  • Oxidation : The hydroxyl group oxidizes to a ketone using CrO₃ in acetic acid, but the methoxy group remains intact due to its ortho/para-directing effects. Side reactions (e.g., demethylation) occur above 50°C .
  • Nucleophilic Substitution : The amino group reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides, with yields >90% under mild conditions (0–25°C) .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Chiral Resolution : Use (S)- or (R)-BINOL-based catalysts during asymmetric reductions to enforce enantiomeric excess (>90% ee) .
  • Byproduct Analysis : Contradictions in diastereomer ratios (e.g., 60:40 vs. 85:15) often stem from solvent polarity. Polar aprotic solvents (e.g., DMF) favor thermodynamic control, while THF favors kinetic pathways .

Q. How can researchers optimize the compound’s stability in biological assays?

  • pH Control : The amino alcohol is stable at pH 6–8 but degrades in acidic (pH <4, via protonation of -NH₂) or alkaline (pH >9, via OH⁻ attack) conditions. Buffered solutions (e.g., PBS) are recommended .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation of the methoxyphenyl group .

Q. What role does this compound play in synthesizing bioactive derivatives?

  • Chiral Building Block : It serves as a precursor for geldanamycin derivatives, where the amino alcohol moiety enhances binding to Hsp90. Coupling via EDC/NHS chemistry in CH₂Cl₂/MeOH (48h, RT) achieves >70% yield .
  • Pharmacophore Modification : The methoxy group’s position affects receptor affinity. For example, 3-methoxy analogs show higher CNS penetration than 4-methoxy variants in preclinical models .

Methodological Guidance

Q. How to troubleshoot low yields in catalytic hydrogenation?

  • Catalyst Poisoning : Trace sulfur or phosphorous compounds deactivate Pd/C. Pre-purify intermediates via silica gel chromatography .
  • Incomplete Reduction : Extend reaction time (24h) or increase H₂ pressure (3 atm) for nitro groups resistant to reduction .

Q. Best practices for characterizing enantiomeric purity?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/i-PrOH, 80:20) to separate enantiomers (retention times: 8.2 min for (S), 9.5 min for (R)) .
  • Optical Rotation : Compare [α]²⁵D values with literature (e.g., (S)-enantiomer: +12.5° in MeOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.